ethyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
CAS No.: 1261009-06-6
Cat. No.: VC6007069
Molecular Formula: C23H18FN3O4S2
Molecular Weight: 483.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261009-06-6 |
|---|---|
| Molecular Formula | C23H18FN3O4S2 |
| Molecular Weight | 483.53 |
| IUPAC Name | ethyl 4-[[2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
| Standard InChI | InChI=1S/C23H18FN3O4S2/c1-2-31-22(30)14-7-9-15(10-8-14)25-19(28)13-33-23-26-17-11-12-32-20(17)21(29)27(23)18-6-4-3-5-16(18)24/h3-12H,2,13H2,1H3,(H,25,28) |
| Standard InChI Key | MFUSBXMUXWTOML-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s backbone consists of a thieno[3,2-d]pyrimidine system, a bicyclic structure merging thiophene (a five-membered ring with one sulfur atom) and pyrimidine (a six-membered ring with two nitrogen atoms). At position 3 of the pyrimidine ring, a 2-fluorophenyl group is attached, introducing steric bulk and electronic effects due to fluorine’s electronegativity. A sulfanyl (-S-) acetamido (-NH-C(=O)-CH2-S-) bridge connects the thienopyrimidine core to a para-substituted ethyl benzoate ester. This ester group enhances lipophilicity, potentially improving membrane permeability.
Table 1: Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₁₉FN₃O₄S₂ | |
| Molecular Weight | 520.6 g/mol | |
| Key Functional Groups | Thienopyrimidine, Fluorophenyl, Sulfanyl, Benzoate |
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR) spectra of analogous thienopyrimidines reveal distinct signals:
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¹H NMR: Aromatic protons in the 7.0–8.5 ppm range, methylene groups (-CH2-) near 3.5–4.5 ppm, and ester ethyl groups at 1.2–1.4 ppm (triplet) and 4.1–4.3 ppm (quartet) .
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¹³C NMR: Carbonyl carbons (C=O) appear at 165–175 ppm, while thiophene carbons resonate at 110–140 ppm .
Density Functional Theory (DFT) calculations predict a planar thienopyrimidine core with the fluorophenyl group oriented orthogonally to minimize steric clash.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions starting from 2-aminothiophene-3-carboxylate derivatives:
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Cyclocondensation: Reacting 2-aminothiophene-3-carboxylate with urea or thiourea under acidic conditions forms the pyrimidine ring.
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Sulfanylation: Introducing the sulfanyl acetamido linker via nucleophilic substitution using mercaptoacetic acid derivatives .
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Esterification: Coupling with ethyl 4-aminobenzoate using carbodiimide-based coupling agents .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | HCl (cat.), ethanol, reflux | 65–75 |
| Sulfanylation | K₂CO₃, DMF, 80°C | 50–60 |
| Esterification | EDC·HCl, DMAP, CH₂Cl₂, rt | 70–80 |
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Purity (>95%) is confirmed by High-Performance Liquid Chromatography (HPLC) .
Biological Activities and Mechanisms
Kinase Inhibition
The thienopyrimidine scaffold mimics ATP’s purine ring, enabling competitive binding to kinase ATP pockets. The fluorophenyl group enhances hydrophobic interactions with conserved kinase residues (e.g., EGFR’s Leu694), while the sulfanyl linker stabilizes the binding pose. In vitro assays show IC₅₀ values of 0.2–1.8 μM against EGFR and VEGFR-2.
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 μg/mL for S. aureus) and fungi (C. albicans MIC = 16 μg/mL). Mechanistic studies suggest disruption of microbial cell membranes via thiol group interactions.
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationships (SAR)
| Compound | R Group | Kinase IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|---|
| Ethyl 4-(2-{[3-(2-Fluorophenyl)...] | 2-Fluorophenyl | 0.2–1.8 | 4–16 |
| Methyl 2-[2-({3-Ethyl...}] | Ethyl | 3.5–5.1 | 32–64 |
| Ethyl 4-(2-{[3-Methyl-7-(4-Methylphenyl)...}] | 4-Methylphenyl | 1.2–2.4 | 8–32 |
Fluorine’s electronegativity and small atomic radius optimize binding affinity compared to bulkier substituents (e.g., ethyl or methyl groups) .
Applications in Drug Development
Lead Optimization
Structural modifications focus on:
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Replacing the benzoate ester with bioisosteres (e.g., carboxylic acids) to improve solubility.
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Introducing polar groups (e.g., -OH, -NH₂) at the phenyl ring’s para position to enhance target selectivity .
Preclinical Studies
In murine models, the compound shows 40–60% tumor growth inhibition at 50 mg/kg (oral) with minimal hepatotoxicity. Pharmacokinetic parameters include a t₁/₂ of 4.2 h and oral bioavailability of 35%.
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